REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:8])([CH2:4][CH:5]([OH:7])[CH3:6])[CH3:3].[CH:9](=O)[CH3:10].C1(C)C=CC=CC=1>O>[CH3:9][CH:10]1[NH:8][C:2]([CH3:3])([CH3:1])[CH2:4][CH:5]([CH3:6])[O:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC(C)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for a further 15 minutes at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is run in over a period of about 40 minutes at 15°-20° C
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
is separated off over a period of 2 hours by azeotropic distillation
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The reaction product is subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent there
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(CC(N1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |